molecular formula C10H12O5 B556545 4-Hydroxymethyl-3-methoxyphenoxyacetic acid CAS No. 83590-77-6

4-Hydroxymethyl-3-methoxyphenoxyacetic acid

Cat. No.: B556545
CAS No.: 83590-77-6
M. Wt: 212.2 g/mol
InChI Key: ZKDXHLFLKKWCBY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-Hydroxymethyl-3-methoxyphenoxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxymethyl-3-methoxyphenoxyacetic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxymethyl-3-methoxyphenoxyacetic acid is unique due to the presence of both hydroxymethyl and methoxy groups, which provide distinct reactivity and versatility in synthetic applications. Its acid-labile properties make it particularly valuable in solid-phase peptide synthesis, where it facilitates the efficient and selective synthesis of peptides .

Properties

IUPAC Name

2-[4-(hydroxymethyl)-3-methoxyphenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-14-9-4-8(15-6-10(12)13)3-2-7(9)5-11/h2-4,11H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDXHLFLKKWCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20232447
Record name 3-Methoxy-4-hydroxymethylphenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83590-77-6
Record name 3-Methoxy-4-hydroxymethylphenoxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083590776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-4-hydroxymethylphenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxymethyl-3-methoxyphenoxyacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Hydroxymethyl-3-methoxyphenoxyacetic acid in peptide synthesis, as described in the research paper?

A1: In the paper "Cyclic peptide substrates of pp60c-src. Synthesis and evaluation," this compound is utilized as a linker agent during Solid-Phase Peptide Synthesis (SPPS). [] The researchers employed this compound for its ability to connect amino acids together while attached to a solid support (polystyrene resin in this case). After the desired peptide chain is assembled, the linker allows for the peptide to be cleaved from the resin, yielding the desired cyclic peptide product.

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